molecular formula C16H23N3O3S B4486605 N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide

Cat. No.: B4486605
M. Wt: 337.4 g/mol
InChI Key: NDNZIJXVTDOGMM-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in various biological pathways. Its unique structure, which includes a cyclopropyl group and a piperazine ring, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoyl chloride with cyclopropylamine under basic conditions to form N-cyclopropyl-4-chlorobenzamide.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the intermediate with 4-methylpiperazine in the presence of a suitable base, such as triethylamine.

    Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with a sulfonyl chloride derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide can be compared with other similar compounds, such as:

    N-cyclopropyl-4-methyl-3-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide: Similar structure but with a different substitution pattern on the benzamide core.

    N-cyclopropyl-4-{[(4-methylpiperazin-1-yl)carbonyl]methyl}benzamide: Similar structure but with a carbonyl group instead of a sulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopropyl and piperazine rings, which contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-18-8-10-19(11-9-18)23(21,22)12-13-2-4-14(5-3-13)16(20)17-15-6-7-15/h2-5,15H,6-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNZIJXVTDOGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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